molecular formula C11H11FN4O B1365842 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide CAS No. 618092-48-1

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Cat. No.: B1365842
CAS No.: 618092-48-1
M. Wt: 234.23 g/mol
InChI Key: OFCSNCNPKUTYRE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methyl group at position 5, and a carbohydrazide group at position 4 of the pyrazole ring

Scientific Research Applications

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological studies to explore its interactions with various biomolecules and its potential as a biochemical probe.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α, β-unsaturated ketones or aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Carbohydrazide Formation: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the substitution pattern and additional aromatic groups.

    4-Fluoroamphetamine: Although not a pyrazole derivative, this compound contains a fluorophenyl group and is used for its psychoactive properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSNCNPKUTYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404520
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-48-1
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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